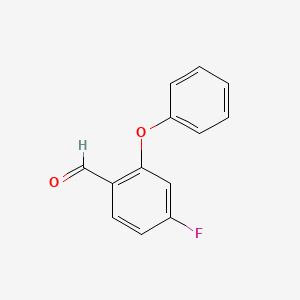

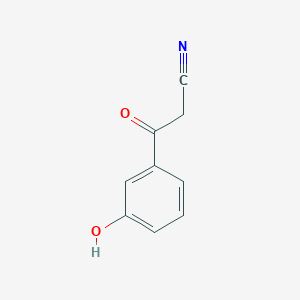

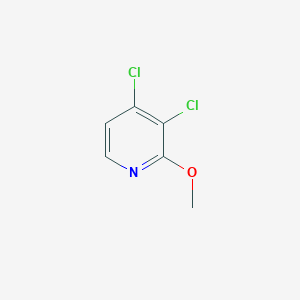

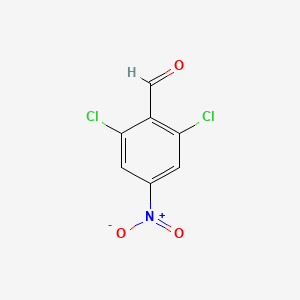

3,4-Dichloro-2-methoxypyridine

Vue d'ensemble

Description

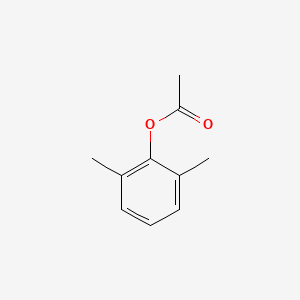

3,4-Dichloro-2-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related pyridine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves a series of steps including substitution, oxidation, nitration, and ammoniation. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine highlights the importance of regioselectivity and functional group transformations in the synthesis of pyridine derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . This type of analysis can provide detailed geometric parameters that are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles, for example, involves nucleophilic substitution reactions that are facilitated by the presence of cyano groups . The chemical reactivity of this compound would similarly be affected by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and optical properties, are determined by their molecular structure. The absorption and fluorescence maxima of certain pyridine derivatives have been observed and studied using UV-vis absorption and fluorescence spectroscopy . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a foundation for predicting the properties of this compound, which would likely exhibit similar behavior in response to solvent interactions.

Applications De Recherche Scientifique

Precursors for Pyridyne Formation

Compounds similar to 3,4-Dichloro-2-methoxypyridine, such as 2-chloro-4-methoxypyridine, have been identified as efficient precursors for the formation of reactive pyridyne intermediates. These intermediates are valuable in synthetic chemistry for their ability to undergo rapid reactions with various trapping agents, showcasing their utility in constructing complex molecular architectures (Walters & Shay, 1995).

Lithiation and Substitution Reactions

Lithiation, a fundamental reaction in organic synthesis involving the introduction of lithium atoms into organic molecules, has been studied with compounds like 2-chloro- and 2-methoxypyridine. These studies reveal the intricacies of lithiation pathways and the importance of specific protons in the pyridine nucleus for successful reactions, indicating potential pathways for functionalizing compounds like this compound (Gros, Choppin, & Fort, 2003).

Catalytic Polymerizations

Research on the catalytic polymerizations of heterocycles, involving compounds such as m-methoxypyridine, suggests the potential of this compound in the synthesis of polyesters and amphiphilic block polymers. These polymers have a wide range of applications, from materials science to biomedical engineering (Liu & Jia, 2004).

Thermally Induced Rearrangements

The study of thermally induced rearrangements of 2-alkoxypyridines to N-alkylpyridones provides insights into the thermal stability and reactivity of pyridine derivatives. Such knowledge is crucial for understanding the behavior of this compound under various conditions, which is essential for its application in high-temperature chemical synthesis processes (Lister, Prager, Tsaconas, & Wilkinson, 2003).

Safety and Hazards

The safety information for 3,4-Dichloro-2-methoxypyridine indicates that it is a hazardous substance. It has a GHS06 pictogram and the signal word is "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3,4-dichloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDBEXKZBIATLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305221 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934180-50-4 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)